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molecular formula C11H14ClNO4 B1621371 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 39901-45-6

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B1621371
M. Wt: 259.68 g/mol
InChI Key: VSRMXUOEQLPQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528134B2

Procedure details

3,4,5-Trimethoxyaniline (Aldrich, 4.06 g, 22.2 mmol) and chloroacetyl chloride (2.60 mL, 32.7 mmol) in toluene (50 mL) were heated at 100° C. for 24 hours. The mixture was allowed to cool to room temperature and the volatiles were removed under reduced pressure. The residue was taken up in toluene and concentrated (3×) to remove traces of starting acid chloride and placed under high vacuum to provide 5.26 g (91%) of the title compound as a light brown solid. 1H NMR (500 MHz, DMSO-d6) δ 3.62 (s, 3H), 3.74 (s, 6H), 4.21 (s, 2H), 6.96 (s, 2H), 10.19 (br s, 1H); MS (DCI/NH3) m/e 260 (M+H)+.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[NH2:6].[Cl:14][CH2:15][C:16](Cl)=[O:17]>C1(C)C=CC=CC=1>[Cl:14][CH2:15][C:16]([NH:6][C:5]1[CH:7]=[C:8]([O:12][CH3:13])[C:9]([O:10][CH3:11])=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:17]

Inputs

Step One
Name
Quantity
4.06 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1OC)OC
Name
Quantity
2.6 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (3×)
CUSTOM
Type
CUSTOM
Details
to remove traces of starting acid chloride

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.26 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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